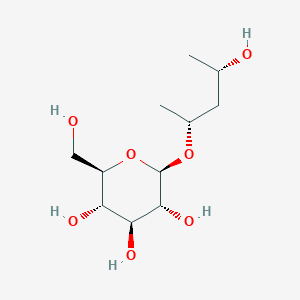

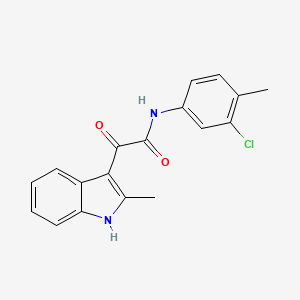

![molecular formula C14H13N3O2 B2720704 (2-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2309536-63-6](/img/structure/B2720704.png)

(2-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone, also known as MPPM, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development.

Aplicaciones Científicas De Investigación

Molecular Structure and Synthesis

The study by Lakshminarayana et al. (2009) on the crystal and molecular structure analysis of a similar compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, provides insights into intermolecular hydrogen bonding, which could be relevant for understanding the molecular interactions and stability of compounds related to "(2-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone" (Lakshminarayana et al., 2009).

Ghelfi et al. (2003) discuss the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones, highlighting synthetic pathways that could be applicable for generating structurally related methoxylated compounds for potential use in medicinal chemistry or agrochemicals (Ghelfi et al., 2003).

Catalysis and Organic Synthesis

- Sammakia and Hurley (2000) explore the use of 2-acyl-4-aminopyridines, similar in structure to the core pyridine unit of the query compound, as catalysts for selective organic transformations. This indicates potential applications of related compounds in facilitating specific reactions, enhancing reaction efficiency, and increasing selectivity in synthetic organic chemistry (Sammakia & Hurley, 2000).

Pharmaceutical Research

- While direct applications in pharmaceutical research were not identified, the structural motifs present in the query compound are commonly found in bioactive molecules. Studies like those by Singh et al. (2016), which examine organotin(IV) complexes with similar compounds for antimicrobial activities, suggest potential avenues for investigating the bioactivity of "(2-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone" and its derivatives (Singh, Singh, & Bhanuka, 2016).

Propiedades

IUPAC Name |

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(2-methoxypyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-19-13-11(5-3-7-16-13)14(18)17-8-10-4-2-6-15-12(10)9-17/h2-7H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKCPCYLSNRUTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CC3=C(C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

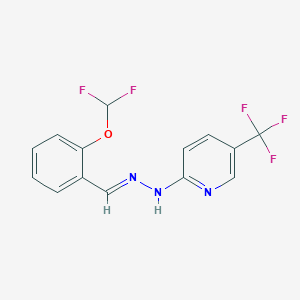

![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2720625.png)

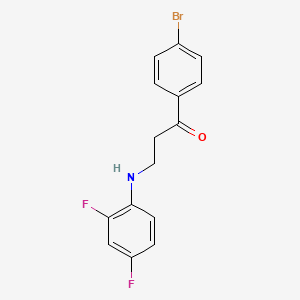

![4-[[(Z)-2-Cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2720627.png)

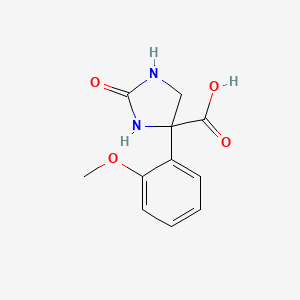

![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2720628.png)

![(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2720631.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide](/img/structure/B2720633.png)

![2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2720634.png)

![N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2720640.png)

![2-(1,6,7-Trimethyl-2,4-dioxo-8-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-3-yl)acetic acid](/img/structure/B2720641.png)